1-(5-Bromo-3-chloropyridin-2-yl)ethanol
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Overview
Description
1-(5-Bromo-3-chloropyridin-2-yl)ethanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-chloropyridin-2-yl)ethanol can be synthesized through a multi-step process involving the bromination and chlorination of pyridine derivatives. One common method involves the reaction of a pyridine compound with chlorine, followed by bromination to introduce the bromine and chlorine groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromo-3-chloropyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)ethanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
Comparison: 1-(5-Bromo-3-chloropyridin-2-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both bromine and chlorine atoms, along with the ethanol group, gives it distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
1335056-43-3 |
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Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
1-(5-bromo-3-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 |
InChI Key |
RXFANSAWPGZCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)Cl)O |
Origin of Product |
United States |
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